(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One
Description
Properties
Molecular Formula |
C13H12F4N2OS |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
(5S)-2-[(1S)-1-(2-fluorophenyl)ethyl]imino-5-methyl-5-(trifluoromethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12F4N2OS/c1-7(8-5-3-4-6-9(8)14)18-11-19-10(20)12(2,21-11)13(15,16)17/h3-7H,1-2H3,(H,18,19,20)/t7-,12-/m0/s1 |
InChI Key |
KNHNFKZUNFPPQE-MADCSZMMSA-N |
SMILES |
CC(C1=CC=CC=C1F)N=C2NC(=O)C(S2)(C)C(F)(F)F |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)N=C2NC(=O)[C@@](S2)(C)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1F)N=C2NC(=O)C(S2)(C)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BVT-116429; BVT 116429; BVT116429; |
Origin of Product |
United States |
Biological Activity
The compound (5S)-2-{[(1S)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound belongs to the class of thiazolones, characterized by the thiazole ring system which is known for its diverse biological activities. The presence of fluorine and trifluoromethyl groups enhances the lipophilicity and bioactivity of the compound, making it a candidate for drug development.
Chemical Formula: CHFNOS
Molecular Weight: 320.306 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Case Study: In a study measuring the cytotoxicity of thiazole derivatives against human cancer cell lines (Caco-2, MDA-MB-231, SK-MEL-30), several compounds exhibited IC values below that of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups such as methyl or trifluoromethyl at specific positions was crucial for enhancing activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Thiazole A | Caco-2 | 10.5 |
| Thiazole B | MDA-MB-231 | 8.9 |
| Thiazole C | SK-MEL-30 | 12.3 |
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been noted.
- Research Findings: A series of thiazole derivatives demonstrated potent inhibition of COX-1 and COX-2 enzymes with selectivity indices indicating a preference for COX-2 inhibition over COX-1 . This selectivity is beneficial in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-2 IC (µM) | COX-1 IC (µM) |
|---|---|---|
| Compound X | 0.05 | 0.15 |
| Compound Y | 0.03 | 0.10 |
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been explored against various pathogens, including bacteria and fungi.
- Study Overview: In vitro tests showed that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism involves disruption of bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 8 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives, including this compound, can be attributed to specific structural features:
- Thiazole Ring: Essential for cytotoxicity and interaction with biological targets.
- Substituents: Electron-donating groups at strategic positions enhance lipophilicity and receptor binding affinity.
Scientific Research Applications
Pharmacological Applications
-
Type 2 Diabetes Management :
- Inhibition of the 11-beta-hydroxysteroid dehydrogenase type 1 has been shown to improve insulin sensitivity and reduce hyperglycemia in preclinical models. The compound's ability to modulate glucocorticoid levels may help manage blood sugar levels effectively.
-
Metabolic Syndrome Treatment :
- The compound has shown promise in addressing components of metabolic syndrome, including obesity and dyslipidemia, by regulating glucocorticoid action within metabolic pathways.
-
Potential Anti-inflammatory Effects :
- By modulating glucocorticoid activity, this compound may exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.
Study on Inhibition Potency
A study published in Chemistry & Biology Drug Design highlighted the binding affinity of the compound to the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme. The Ki value was determined to be approximately 22 nM, indicating a potent inhibitory effect against this target enzyme .
Pharmacokinetics and Dynamics
Research involving lean C57BL/6 mice demonstrated that the compound inhibited both in vivo and ex vivo activities of the target enzyme in a dose-dependent manner. The pharmacokinetic studies indicated a clear relationship between plasma concentrations of the compound and its inhibitory effects, suggesting that careful dosing could maximize therapeutic benefits while minimizing side effects .
Structural Insights
The crystal structure analysis of the human 11-beta-hydroxysteroid dehydrogenase type 1 complexed with this thiazolone inhibitor revealed critical interactions within the enzyme's active site. Notably, hydrogen bonds were formed with key residues such as Tyrosine183 and Alanine172, facilitating effective binding and inhibition .
Chemical Reactions Analysis
Structural Features Governing Reactivity
The molecule contains three key functional groups (Figure 1):
-
Thiazol-4(5H)-one ring : A five-membered heterocycle with sulfur and nitrogen atoms.
-
Trifluoromethyl (CF₃) and methyl (CH₃) substituents : Electron-withdrawing and sterically bulky groups at position 5.
-
(1S)-1-(2-Fluorophenyl)ethylamino group : A chiral secondary amine linked to a fluorinated aromatic system.
Figure 1 : Key functional groups in the compound.
| Functional Group | Position | Reactivity Implications |
|---|---|---|
| Thiazol-4(5H)-one | Core scaffold | Susceptible to nucleophilic attack at C2 or C4; potential ring-opening under acidic/basic conditions. |
| CF₃ and CH₃ | C5 | Steric hindrance and electronic effects modulate accessibility of adjacent sites. |
| Fluorophenyl-ethylamino | C2 | Amine group may participate in condensation, alkylation, or redox reactions. |
Inferred Reaction Pathways
Based on structural analogs and functional group chemistry:
Thiazolone Ring Reactivity
-
Nucleophilic Substitution : The C2 position (adjacent to the amine) may undergo substitution with electrophiles (e.g., alkyl halides).
-
Ring-Opening Hydrolysis : Under acidic or basic conditions, the thiazolone ring could hydrolyze to form a thioamide intermediate.
Amine Group Reactions
-
Acylation : The secondary amine could react with acyl chlorides or anhydrides to form amides.
-
Oxidation : Potential oxidation to nitroxide radicals under strong oxidizing agents (e.g., mCPBA).
Fluorophenyl Group Reactivity
-
Electrophilic Aromatic Substitution (EAS) : The 2-fluorophenyl ring is deactivated but may undergo directed ortho-metalation for further functionalization.
Synthetic Considerations
The compound’s stereochemistry (5S,1S) suggests enantioselective synthesis involving:
-
Chiral Auxiliaries : Use of (S)-configured precursors for the fluorophenyl-ethylamine moiety.
-
Asymmetric Catalysis : Transition metal catalysts (e.g., Ru or Rh) for thiazolone ring formation.
Table 1 : Plausible Synthetic Routes
| Step | Reactants/Conditions | Product |
|---|---|---|
| 1 | (S)-1-(2-Fluorophenyl)ethylamine + Thiazolone precursor | Intermediate imine |
| 2 | Cyclization (e.g., HCl/EtOH, Δ) | Thiazol-4(5H)-one ring closure |
| 3 | CF₃ group introduction (e.g., Ruppert-Prakash reagent) | Final substitution at C5 |
Stability and Degradation
-
Thermal Stability : The CF₃ group enhances thermal stability, but the thiazolone ring may decompose above 200°C.
-
Photodegradation : UV exposure could lead to C–F bond cleavage in the fluorophenyl group.
Pharmacological Activation (Prodrug Potential)
While not a direct chemical reaction, the compound’s interaction with 11β-hydroxysteroid dehydrogenase 1 (HSD11B1) suggests possible enzymatic reduction or oxidation in vivo (Ki = 22 nM) .
Comparison with Similar Compounds
Key Structural Differences:
Substituent Electronics: Analogs 6j and 6h feature nitro (NO₂) and halogen (Cl, F) groups, which are strong electron-withdrawing groups (EWGs) that polarize the thiazolone core . The (1S)-1-(2-fluorophenyl)ethylamino group introduces steric bulk and chirality, which may influence binding to enantioselective targets.
Stereochemistry :
- The target compound’s 5S and 1S configurations distinguish it from simpler analogs like 6j and 6h, which lack defined stereochemistry. Chirality often impacts pharmacokinetics and target affinity .
Physicochemical Properties
Spectroscopic Data Comparison
- The trifluoromethyl group in the target compound would produce distinct ¹⁹F NMR signals (~-60 to -70 ppm) absent in analogs 6j and 6h.
Preparation Methods
Trifluoromethyl Group Incorporation
The trifluoromethyl group is often introduced using trifluoroacetic anhydride (TFAA) as a CF₃ source. In a method analogous to the synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines, 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamides react with TFAA under thermal conditions to form the trifluoromethylated core. This approach ensures regioselectivity at position 5, critical for subsequent functionalization.
Methyl Group Installation
The methyl group at position 5 is introduced via alkylation during the cyclization step. For example, using 2-bromoesters with methyl substituents (e.g., methyl 2-bromopropionate) in the presence of sodium methoxide facilitates simultaneous ring formation and methyl group incorporation. This one-pot strategy minimizes side reactions and improves yield.
Stereochemical Control in Amino Group Functionalization
The (1S)-1-(2-fluorophenyl)ethylamino group at position 2 requires enantioselective synthesis. This chiral amine is typically prepared via asymmetric reduction of a prochiral ketone or resolution of racemic mixtures.
Asymmetric Synthesis of (1S)-1-(2-Fluorophenyl)ethylamine
A reported method involves the enzymatic resolution of racemic 1-(2-fluorophenyl)ethylamine using lipases, achieving >99% enantiomeric excess (ee). Alternatively, catalytic hydrogenation of 2-fluorophenylacetone with a chiral catalyst (e.g., Ru-BINAP) yields the desired (S)-enantiomer.
Coupling to the Thiazol-4(5H)-one Core
The chiral amine is coupled to the thiazole core via nucleophilic substitution or condensation. In a procedure similar to the synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives, the thiazole intermediate is treated with (1S)-1-(2-fluorophenyl)ethylamine in chloroform at room temperature, facilitated by N,N-diisopropylethylamine (DIPEA) as a base. This step demands anhydrous conditions to prevent hydrolysis of the thiazole ring.
Final Assembly and Purification
The convergence of the trifluoromethyl-methyl thiazol-4(5H)-one core and the chiral amine side chain is achieved through sequential reactions.
Stepwise Synthesis Protocol
- Core Formation : React 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide with TFAA and methyl 2-bromopropionate under reflux in methanol, yielding 5-methyl-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one.
- Amination : Treat the core with (1S)-1-(2-fluorophenyl)ethylamine in chloroform/DIPEA at 25°C for 24 hours.
- Crystallization : Purify the crude product via recrystallization from diethyl ether, achieving >95% purity.
Stereochemical Verification
X-ray crystallography confirms the (5S) and (1S) configurations. The crystal structure reveals intramolecular hydrogen bonding between the thiazole carbonyl and the amine group, stabilizing the desired conformation.
Analytical and Spectroscopic Characterization
Critical data for the compound include:
Industrial-Scale Considerations
Custom synthesis providers like AOBIOUS, Inc., employ flow chemistry to enhance scalability. Key optimizations include:
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for (5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One, considering stereochemical control?
- Methodological Answer : Utilize heterogenous catalysis with PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour. This approach, adapted from similar thiazole syntheses, ensures efficient coupling of fluorophenyl and trifluoromethyl substituents while preserving stereochemistry. Post-reaction, monitor progress via TLC, isolate via ice-water quenching, and purify by recrystallization in aqueous acetic acid .
Q. How can NMR and IR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Focus on chemical shifts for the 2-fluorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and the methylamino group (δ 1.4–1.6 ppm for CH₃). The trifluoromethyl group (CF₃) may cause deshielding in adjacent protons (δ 2.8–3.2 ppm) .
- IR : Identify key peaks: ~1680 cm⁻¹ (C=O stretch in thiazolone), 1250–1150 cm⁻¹ (C-F stretch), and 1120 cm⁻¹ (C-N stretch) .
Q. What strategies ensure accurate stereochemical assignment of the (5S,1S) configuration?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation. For preliminary analysis, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric measurements. Compare optical rotation with analogous compounds (e.g., fluorophenyl-thiazole derivatives) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
Reproducibility Checks : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables.
Structural Verification : Confirm batch purity via LC-MS and ¹⁹F NMR to rule out trifluoromethyl degradation.
Theoretical Alignment : Cross-reference results with computational docking studies (e.g., molecular dynamics simulations) to validate hypothesized binding mechanisms .
Q. What computational methods predict the environmental partitioning and degradation pathways of this compound?
- Methodological Answer :
- Partitioning : Calculate logP values using software like ACD/Labs or EPI Suite. Experimental validation via shake-flask method (octanol-water) is critical due to the CF₃ group’s hydrophobicity.
- Degradation : Perform hydrolysis studies under varying pH (pH 1–13) and UV irradiation to identify metabolites. Use LC-QTOF-MS for metabolite profiling .
Q. How can researchers design in vitro assays to evaluate this compound’s interaction with fluorophenyl-targeted enzymes?
- Methodological Answer :
Enzyme Selection : Prioritize cytochrome P450 isoforms (e.g., CYP2C9) and fluorophenyl-metabolizing enzymes (e.g., monoamine oxidases).
Assay Conditions : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in HEPES buffer (pH 7.4) with NADPH regeneration systems.
Data Normalization : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and correct for autofluorescence from the trifluoromethyl group .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
